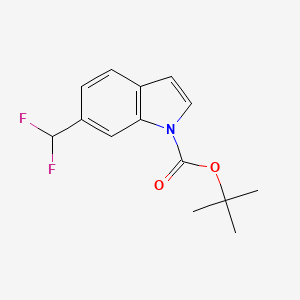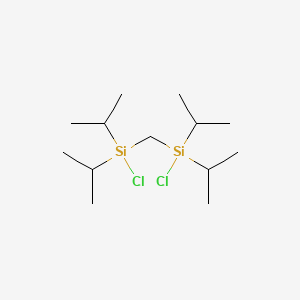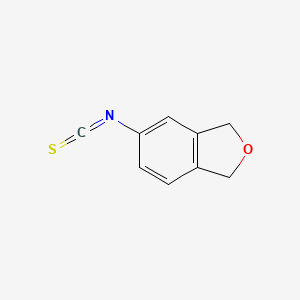
2-Bromo-4-chloro-1-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-1-iodonaphthalene is an organic compound with the molecular formula C10H5BrClI It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three different halogen atoms: bromine, chlorine, and iodine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1-iodonaphthalene typically involves halogenation reactions. One common method is the sequential halogenation of naphthalene derivatives. For instance, starting with 1-iodonaphthalene, bromination and chlorination can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the scale and desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-chloro-1-iodonaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-1-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: It can be used in the development of pharmaceuticals and biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-1-iodonaphthalene in chemical reactions involves the reactivity of its halogen atoms. These atoms can participate in various reactions, such as nucleophilic substitution and coupling reactions, by forming intermediates that facilitate the formation of new chemical bonds. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .
Comparación Con Compuestos Similares
2-Bromo-4-chloro-1-iodobenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
4-Bromo-1-chloro-2-iodonaphthalene: Another naphthalene derivative with different positions of halogen atoms.
Uniqueness: 2-Bromo-4-chloro-1-iodonaphthalene is unique due to its specific arrangement of halogen atoms on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H5BrClI |
|---|---|
Peso molecular |
367.41 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-1-iodonaphthalene |
InChI |
InChI=1S/C10H5BrClI/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H |
Clave InChI |
HSYUPIJZMKFVOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2I)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)

![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)




![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
